molecular formula C16H16O3 B1597200 3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 588681-48-5

3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No. B1597200
CAS RN: 588681-48-5
M. Wt: 256.3 g/mol
InChI Key: WTFDYRVHUUOBKL-UHFFFAOYSA-N
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Description

“3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 588681-48-5 . It has a molecular weight of 256.3 and its IUPAC name is 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” is 1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-16-13(10-17)8-5-9-15(16)18-2/h3-10H,11H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” has a molecular weight of 256.3 . It is a solid at room temperature .

Scientific Research Applications

Oxidative Reactions

The oxidation of methoxy substituted benzyl phenyl sulfides, closely related to the structure of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde, demonstrates the compound's potential in distinguishing between oxidants that react via single electron transfer and those that react through direct oxygen atom transfer. This process can lead to the formation of methoxy substituted benzyl derivatives and benzaldehydes, offering insights into oxidative mechanisms involving high valent oxoruthenium compounds (Lai, Lepage, & Lee, 2002).

Photocatalytic Oxidation

The compound's derivatives, such as methoxybenzyl alcohol, have been studied for their photocatalytic oxidation into corresponding aldehydes using TiO2 under visible light, highlighting its role in green chemistry and potential applications in the selective oxidation of organic compounds (Higashimoto et al., 2009).

Safety and Hazards

The safety data sheet (SDS) for “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . All sources of ignition should be removed .

properties

IUPAC Name

3-methoxy-2-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-16-13(10-17)8-5-9-15(16)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFDYRVHUUOBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388047
Record name 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde

CAS RN

588681-48-5
Record name 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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